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Compound of Interest

Compound Name: 1-(2-Ethylphenyl)piperazine

Cat. No.: B1301165

For Researchers, Scientists, and Drug Development Professionals

This technical guide serves as a placeholder for the comprehensive spectroscopic data of 1-(2-
ethylphenyl)piperazine. Despite a thorough search of available scientific literature and
chemical databases, the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data for this specific compound could not be located.

The synthesis and characterization of novel compounds are fundamental to drug discovery and
development. Spectroscopic techniques are indispensable in this process for the unambiguous
determination of molecular structure and purity. This document outlines the expected data and
methodologies that would be employed in such a characterization.

Data Presentation

Once obtained, the quantitative spectroscopic data for 1-(2-ethylphenyl)piperazine would be
summarized in the following tables for clarity and comparative analysis.

Table 1: *H NMR Spectroscopic Data for 1-(2-Ethylphenyl)piperazine
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Table 2: 3C NMR Spectroscopic Data for 1-(2-Ethylphenyl)piperazine

Chemical Shift (8) ppm Assighment

Data not available

Table 3: IR Spectroscopic Data for 1-(2-Ethylphenyl)piperazine

Wavenumber (cm—?) Assignment

Data not available

Table 4. Mass Spectrometry Data for 1-(2-Ethylphenyl)piperazine

m/z Relative Intensity (%) Assignment

Data not available

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of 1-(2-ethylphenyl)piperazine would be
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or D20) in a
standard 5 mm NMR tube. A small amount of a reference standard, such as
tetramethylsilane (TMS), would be added if the solvent does not provide a reference signal.
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e Instrumentation: *H and 3C NMR spectra would be recorded on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher.

o Data Acquisition:

o For H NMR, a standard pulse sequence would be used with a spectral width of
approximately 10-15 ppm. The number of scans would be optimized to achieve an
adequate signal-to-noise ratio.

o For 3C NMR, a proton-decoupled pulse sequence would be employed with a spectral
width of approximately 200-220 ppm. A larger number of scans would be required due to
the lower natural abundance of the 13C isotope.

o Data Processing: The acquired free induction decays (FIDs) would be Fourier transformed,
phase-corrected, and baseline-corrected. Chemical shifts would be referenced to the
residual solvent peak or TMS.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample would be placed on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet could
be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

 Instrumentation: The IR spectrum would be recorded using a Fourier-transform infrared
(FTIR) spectrometer.

o Data Acquisition: The spectrum would be collected over a range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the empty ATR crystal or a pure KBr pellet
would be recorded and subtracted from the sample spectrum.

o Data Processing: The resulting spectrum would be presented as a plot of transmittance or
absorbance versus wavenumber.

Mass Spectrometry (MS)

o Sample Introduction and lonization: The sample would be introduced into the mass
spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or
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liquid chromatography (LC). Electron ionization (EI) or a soft ionization technique such as
electrospray ionization (ESI) would be used to generate ions.

 Instrumentation: A mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap
analyzer, would be used to separate the ions based on their mass-to-charge ratio (m/z).

o Data Acquisition: The mass spectrum would be recorded over a mass range appropriate for
the molecular weight of the compound (C12H1sN2, MW: 190.29 g/mol ).

o Data Analysis: The resulting mass spectrum would show the molecular ion peak and various
fragment ions, which can be used to deduce the structure of the molecule.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a
novel chemical entity like 1-(2-ethylphenyl)piperazine.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Caption: Logical Flow for Spectroscopic Data Interpretation.

 To cite this document: BenchChem. [Spectroscopic Analysis of 1-(2-Ethylphenyl)piperazine:
A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301165#spectroscopic-data-nmr-ir-ms-of-1-2-
ethylphenyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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